molecular formula C13H6Cl6N2O B11952356 1,3-Bis(2,4,5-trichlorophenyl)urea CAS No. 99515-13-6

1,3-Bis(2,4,5-trichlorophenyl)urea

Cat. No.: B11952356
CAS No.: 99515-13-6
M. Wt: 418.9 g/mol
InChI Key: XODVBDMLZLHPRK-UHFFFAOYSA-N
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Description

1,3-Bis(2,4,5-trichlorophenyl)urea is a chemical compound with the molecular formula C13H6Cl6N2O and a molecular weight of 418.924 g/mol . It is known for its unique structure, which includes two trichlorophenyl groups attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4,5-trichlorophenyl)urea can be synthesized through the reaction of 2,4,5-trichloroaniline with phosgene or a phosgene equivalent such as triphosgene . The reaction typically occurs in a solvent like dichloromethane at room temperature, resulting in the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of phosgene or its safer substitutes is common in industrial settings to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of chlorine atoms with other functional groups.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The trichlorophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,4,5-trichlorophenyl)urea is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties

Properties

CAS No.

99515-13-6

Molecular Formula

C13H6Cl6N2O

Molecular Weight

418.9 g/mol

IUPAC Name

1,3-bis(2,4,5-trichlorophenyl)urea

InChI

InChI=1S/C13H6Cl6N2O/c14-5-1-9(18)11(3-7(5)16)20-13(22)21-12-4-8(17)6(15)2-10(12)19/h1-4H,(H2,20,21,22)

InChI Key

XODVBDMLZLHPRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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